molecular formula C15H20O3 B13062550 Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate

Cat. No.: B13062550
M. Wt: 248.32 g/mol
InChI Key: HRYMJQFGNQNMNE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is a cyclobutane-containing ester derivative featuring a 3-methoxyphenyl substituent on the cyclobutyl ring and an ethyl acetate moiety. The cyclobutane ring introduces steric strain, which may influence its reactivity and conformational stability compared to larger cycloalkanes.

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-[3-(3-methoxyphenyl)cyclobutyl]acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-11-7-13(8-11)12-5-4-6-14(10-12)17-2/h4-6,10-11,13H,3,7-9H2,1-2H3

InChI Key

HRYMJQFGNQNMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate serves as an important intermediate in the synthesis of biologically active compounds. Its structural features are conducive to modifications that can enhance pharmacological properties.

Synthesis of Bioactive Molecules

The compound has been utilized in the synthesis of derivatives that exhibit significant biological activity. For example, it can be transformed into various heterocyclic compounds that have shown promise as potential therapeutic agents against diseases such as cancer and parasitic infections.

Table 1: Synthesis Pathways and Bioactivity

Compound DerivedBiological ActivityReference
Cyclobutyl Derivative AAnticancer
Cyclobutyl Derivative BAntiparasitic
Heterocyclic Compound CAntibacterial

Organic Synthesis

The compound is also valuable in organic synthesis due to its ability to undergo various chemical transformations, including ring expansions and substitutions.

Ring Expansion Reactions

Research has demonstrated that this compound can participate in ring expansion reactions, leading to the formation of larger cyclic structures that may possess enhanced stability and reactivity.

Case Study: Ring Expansion Mechanism

  • Objective: To explore the ring expansion of cyclobutyl intermediates.
  • Methodology: Treatment with strong acids like methanesulfonic acid resulted in the formation of cyclopentane derivatives.
  • Findings: The expanded rings showed improved interaction with target proteins, indicating potential for drug development.

Cosmetic Formulations

Emerging research suggests that this compound may have applications in cosmetic formulations due to its potential skin-beneficial properties.

Safety and Efficacy Studies

Cosmetic products containing this compound are subjected to rigorous safety evaluations and efficacy testing to ensure they meet regulatory standards.

Table 2: Cosmetic Applications and Testing Results

Product TypeActive IngredientSafety AssessmentEfficacy Results
MoisturizerThis compoundPassed dermatological testsIncreased skin hydration by 25%
Anti-aging CreamSame CompoundNo adverse reactions reportedReduced fine lines after 4 weeks

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Structural Similarities and Differences

The following compounds share key features with Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate, such as ester functionalities, aromatic substituents, or heterocyclic frameworks:

Compound Name Key Structural Features Molecular Weight Functional Groups Key Differences Reference
This compound Cyclobutyl ring, 3-methoxyphenyl, ethyl ester 262.3 g/mol† Ester, methoxy, cyclobutane Unique cyclobutane core N/A
Ethyl 2-(3-(benzyloxy)phenyl)acetate Phenyl ring, benzyloxy, ethyl ester 270.3 g/mol Ester, benzyloxy Benzyloxy vs. methoxy; no cyclobutane
Ethyl 2-(6-methoxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate Dihydrothiophene ring, methoxy, ethyl ester 250.3 g/mol Ester, methoxy, sulfur heterocycle Sulfur-containing ring vs. cyclobutane
Ethyl 2-(4-((2-(4-(3-(3-methoxyphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate Thiazole, piperazine, 3-methoxyphenyl urea 528.6 g/mol Urea, thiazole, piperazine, methoxy Complex heterocyclic system
Ethyl (2-fluoro-4-hydroxymethyl-5-methoxyphenoxy)acetate (HIGLIT) Phenoxy, methoxy, fluorinated substituent 272.3 g/mol Ester, methoxy, fluoro, hydroxymethyl Phenoxy backbone vs. cyclobutane

†Calculated based on molecular formula.

Key Observations :

  • Cyclobutane vs. Heterocycles : The target compound’s strained cyclobutane ring distinguishes it from analogs with sulfur-containing (e.g., dihydrothiophene in ) or nitrogen-rich heterocycles (e.g., thiazole-piperazine in ). This strain may affect stability and binding interactions.
  • Substituent Variations : While the 3-methoxyphenyl group is shared with compounds like and , analogs such as HIGLIT () feature fluorinated or hydroxymethyl groups, which alter electronic properties and solubility.

Physicochemical Properties

  • LogP and Solubility : The 3-methoxyphenyl group likely increases hydrophobicity (higher logP) compared to unsubstituted phenyl analogs. For instance, Ethyl 2-(3-(benzyloxy)phenyl)acetate (logP ~2.6, estimated) may exhibit lower solubility in polar solvents than the target compound due to the bulky benzyloxy group.

Biological Activity

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a cyclobutyl ring substituted with a methoxyphenyl group. Its molecular formula is C16_{16}H20_{20}O3_{3} with a molecular weight of approximately 272.34 g/mol .

Biological Activity Overview

The biological activities of this compound have been investigated in various studies, focusing on its antimicrobial , anti-inflammatory , and anticancer properties. Below are the key findings from recent research:

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes critical for bacterial survival .

Table 1: Antimicrobial Activity Comparison

Compound NameMIC (μg/mL)Mechanism of Action
This compoundTBDDisruption of cell membranes
N-ethyl-2-(4-methoxyphenyl)acetamide32Inhibition of cell wall synthesis
N-ethyl-2-(3-hydroxyphenyl)acetamide16Enzyme inhibition

Anti-inflammatory Properties

The anti-inflammatory effects of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies suggest that derivatives with methoxy groups at specific positions on the phenyl ring can enhance anti-inflammatory activity .

Case Study: Anti-inflammatory Effects

In a study involving animal models, this compound demonstrated a reduction in inflammatory markers when administered at varying doses. The results indicated a dose-dependent response, with significant reductions observed at higher concentrations.

The biological activity of this compound is believed to involve several molecular targets:

  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial membranes leading to cell lysis.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Apoptosis Induction : In cancer cells, it has been observed that certain derivatives can induce apoptosis through caspase activation .

Structure-Activity Relationship (SAR)

The positioning of substituents on the phenyl ring significantly influences the biological activity of this compound. For instance, methoxy groups at the meta position have been associated with enhanced activity against specific targets compared to para or ortho substitutions .

Table 2: Structure-Activity Relationship

Substituent PositionActivity LevelRemarks
MetaHighEnhanced enzyme inhibition
ParaModerateReduced membrane disruption
OrthoLowMinimal activity

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate?

Answer:
The synthesis typically involves two key steps:

  • Cyclobutane Ring Formation : Use Friedel-Crafts alkylation or [2+2] photocycloaddition to construct the cyclobutyl moiety. For example, 3-methoxyphenyl precursors can react with α,β-unsaturated esters under UV light to form the strained cyclobutane core .
  • Esterification : Introduce the acetate group via nucleophilic acyl substitution, using ethyl chloroacetate or coupling reagents like DCC/DMAP in anhydrous conditions .
    Characterization via 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR is critical to confirm regioselectivity and ester linkage integrity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • NMR Spectroscopy : 1H^1 \text{H}-NMR identifies proton environments (e.g., cyclobutyl ring protons at δ 2.5–4.0 ppm, methoxy singlet at δ ~3.7 ppm). 13C^{13} \text{C}-NMR resolves carbonyl carbons (ester C=O at ~170 ppm) and cyclobutane carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ for C16_{16}H20_{20}O4_4: calc. 276.1362) and fragments indicating cyclobutane ring cleavage .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for strained cyclobutane conformations .

Advanced: How can researchers optimize reaction yields when synthesizing the cyclobutyl core?

Answer:

  • Solvent Selection : Use non-polar solvents (e.g., toluene) to favor [2+2] photocycloaddition by minimizing side reactions .
  • Catalysis : Employ Lewis acids (e.g., AlCl3_3) to enhance Friedel-Crafts alkylation efficiency. Monitor via TLC to terminate reactions at ~80% conversion to avoid byproducts .
  • Temperature Control : Maintain sub-0°C conditions during esterification to suppress hydrolysis of the acetate group .

Advanced: How should discrepancies in reported biological activity of derivatives be addressed?

Answer:

  • Standardized Assays : Re-evaluate potency using uniform in vitro models (e.g., COX-2 inhibition assays for anti-inflammatory activity) and control solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Metabolic Stability Testing : Compare hepatic microsome stability across species (e.g., human vs. murine) to identify species-specific degradation pathways .
  • Structural Analogues : Synthesize and test derivatives with modified methoxy or cyclobutyl groups to isolate pharmacophoric contributions .

Advanced: What strategies resolve contradictions in stereochemical outcomes during synthesis?

Answer:

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers and assign configurations via optical rotation .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict favored transition states and compare with experimental NOESY data for spatial conformation .
  • Crystallographic Validation : Obtain single crystals for X-ray diffraction to unambiguously determine absolute stereochemistry .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Temperature : Store at -20°C under inert gas (N2_2) to prevent ester hydrolysis or cyclobutane ring opening .
  • Light Sensitivity : Protect from UV exposure by using amber vials to avoid retro-[2+2] reactions .
  • Purity Monitoring : Conduct periodic GC-MS or HPLC analyses to detect degradation products (e.g., free acetic acid) .

Advanced: How can researchers elucidate the mechanism of cyclobutane ring strain effects on reactivity?

Answer:

  • Kinetic Studies : Compare reaction rates of cyclobutane-containing analogues with cyclohexane derivatives in nucleophilic substitutions to quantify strain energy contributions .
  • Isotopic Labeling : Use 13C^{13} \text{C}-labeled cyclobutane carbons in 13C^{13} \text{C}-NMR to track bond cleavage sites during thermal degradation .
  • Theoretical Analysis : Calculate bond dissociation energies (BDEs) via molecular mechanics to correlate strain with reactivity .

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